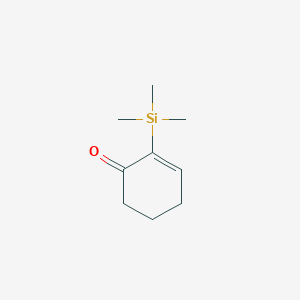
2-(Trimethylsilyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)-2-cyclohexen-1-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclohexenone ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Cyclohexenone} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trimethylsilyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: TBAF in anhydrous conditions to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexenones.
Applications De Recherche Scientifique
2-(Trimethylsilyl)-2-cyclohexen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)-2-cyclohexen-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through pathways involving silicon-carbon bonds, which are relatively stable and can undergo specific transformations under controlled conditions.
Comparaison Avec Des Composés Similaires
Trimethylsilylacetylene: Another organosilicon compound with a trimethylsilyl group attached to an acetylene moiety.
Trimethylsilyl chloride: A reagent commonly used for introducing trimethylsilyl groups into organic molecules.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins and other organic compounds.
Uniqueness: 2-(Trimethylsilyl)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a trimethylsilyl group. This structure imparts specific reactivity patterns and stability, making it particularly useful in synthetic organic chemistry. The compound’s ability to undergo a variety of chemical transformations while maintaining the integrity of the cyclohexenone ring sets it apart from other trimethylsilyl-containing compounds.
Propriétés
Formule moléculaire |
C9H16OSi |
|---|---|
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
2-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h7H,4-6H2,1-3H3 |
Clé InChI |
SXGCQSJRVVKTOH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)

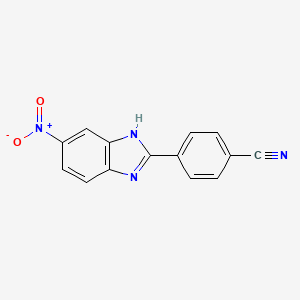
![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)
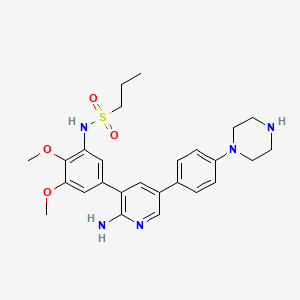
![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)
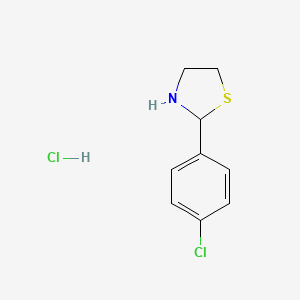
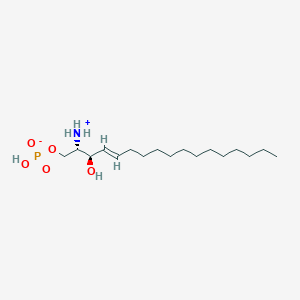

![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
